N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide
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Overview
Description
N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide is a chemical compound with a molecular formula of C14H14ClN3OS This compound is known for its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide typically involves the reaction of 3-chlorophenyl isocyanate with 6-ethylpyridine-3-carbothioamide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide
- N-[(3-Chlorophenyl)carbamoyl]-4-ethylpyridine-3-carbothioamide
- N-[(3-Chlorophenyl)carbamoyl]-6-methylpyridine-3-carbothioamide
Uniqueness
N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide is unique due to its specific substitution pattern and the presence of both carbamoyl and carbothioamide groups
Properties
CAS No. |
143209-03-4 |
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Molecular Formula |
C15H14ClN3OS |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(6-ethylpyridine-3-carbothioyl)urea |
InChI |
InChI=1S/C15H14ClN3OS/c1-2-12-7-6-10(9-17-12)14(21)19-15(20)18-13-5-3-4-11(16)8-13/h3-9H,2H2,1H3,(H2,18,19,20,21) |
InChI Key |
FHCUURHNFKWDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=S)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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